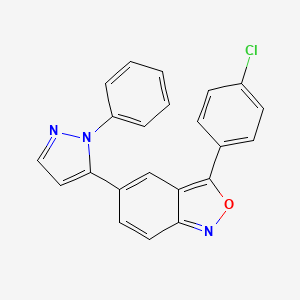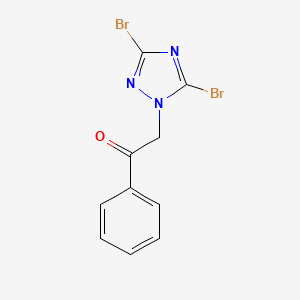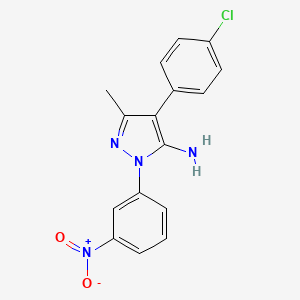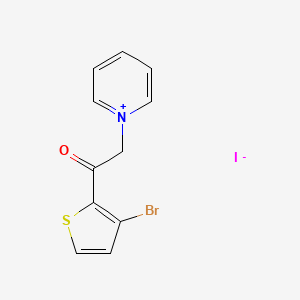
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole
概要
説明
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole is a complex organic compound that features a benzisoxazole core substituted with chlorophenyl and phenyl-pyrazol groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzisoxazole Core: This can be achieved through cyclization reactions involving ortho-nitrobenzyl derivatives.
Substitution Reactions: Introduction of the chlorophenyl and phenyl-pyrazol groups can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzisoxazole core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted benzisoxazoles and pyrazoles.
科学的研究の応用
3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and mechanisms.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-2,1-benzisoxazole: Lacks the pyrazole group.
5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and phenyl-pyrazol groups in 3-(4-chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole may confer unique biological activity and specificity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(2-phenylpyrazol-3-yl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O/c23-17-9-6-15(7-10-17)22-19-14-16(8-11-20(19)25-27-22)21-12-13-24-26(21)18-4-2-1-3-5-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKJGSVNJYOHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167693 | |
| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-10-1 | |
| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-5-yl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-1-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1-ethanone](/img/structure/B3035416.png)
![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)




![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B3035429.png)
![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)

